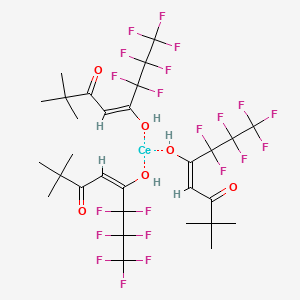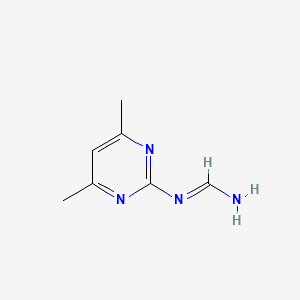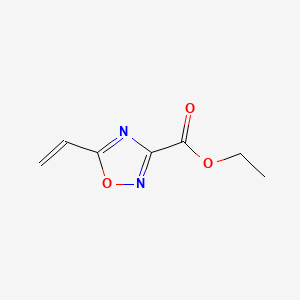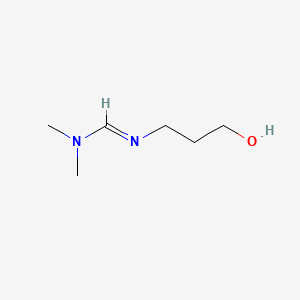
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is a coordination compound that features cerium(III) ion complexed with three molecules of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate. This compound is part of a broader class of rare earth metal complexes that are known for their unique chemical properties and applications in various fields such as catalysis, materials science, and biochemistry.
作用機序
Target of Action
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is a rare earth metal complex . It primarily targets lanthanide metals and is involved in their separation . The role of lanthanide metals is crucial in various biochemical and industrial processes.
Mode of Action
The compound interacts with its targets through chelation, a process where a central metal ion is bonded to a large molecule, called a ligand . In this case, the cerium(III) ion is the central metal ion, and the tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) acts as the ligand . This interaction results in the formation of a stable complex that can be used in various applications.
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the synthesis of rare earth metal complexes . It also plays a role in the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents . Additionally, it is used in NMR titration on cation-π complexes of bowl-shaped polycyclic aromatic hydrocarbons .
Pharmacokinetics
Like other rare earth metal complexes, it is expected to have low bioavailability due to its large size and complex structure .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its applications. It is used in catalysis and synthesis, optics & glasses, healthcare & biochemical . Its ability to form stable complexes with lanthanide metals makes it valuable in these fields.
Action Environment
The action, efficacy, and stability of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas . Furthermore, its solubility can be affected by the presence of certain organic solvents .
生化学分析
Biochemical Properties
The compound is known to be involved in the synthesis of rare earth metal complexes for separation of lanthanide metals
Cellular Effects
It is known that the compound can influence cell function , but the specific impact on cell signaling pathways, gene expression, and cellular metabolism is not yet clear.
Molecular Mechanism
It is known to exert its effects at the molecular level , including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) typically involves the reaction of cerium(III) chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) can undergo various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands can be replaced by other ligands.
Oxidation-Reduction Reactions: Cerium(III) can be oxidized to cerium(IV) under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other β-diketones or phosphine oxides. These reactions are typically carried out in organic solvents at elevated temperatures.
Oxidation-Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(III) to cerium(IV).
Major Products Formed
Substitution Reactions: The major products are new cerium complexes with different ligands.
Oxidation-Reduction Reactions: The major product is cerium(IV) complexes.
科学的研究の応用
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: This compound is used in the synthesis of advanced materials, such as luminescent materials and magnetic materials.
Biochemistry: It is used as a probe in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of biological molecules.
類似化合物との比較
Similar Compounds
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)ytterbium(III)
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)praseodymium(III)
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)europium(III)
Uniqueness
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is unique due to the specific properties of cerium, such as its ability to exist in multiple oxidation states (III and IV). This allows the compound to participate in a wider range of chemical reactions compared to similar compounds with other rare earth metals .
特性
IUPAC Name |
cerium;(E)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZPJODLZIVPTN-VSBSIAEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33CeF21O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [1-(hydroxymethyl)-2-butynyl]-, 1,1-dimethylethyl ester, (R)-](/img/new.no-structure.jpg)
![3-Amino-1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B574581.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B574585.png)


![(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine](/img/structure/B574592.png)
![6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate](/img/structure/B574594.png)
![Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate](/img/structure/B574596.png)
